2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide

PDHK1 inhibitor pyruvate dehydrogenase kinase cancer metabolism

CAS 134258-96-1 is a structurally differentiated 2,5-dihydrothiazole-4-carboxamide PDHK1 inhibitor from the Merck Sharp & Dohme patent estate (WO2012036974). The saturated C-5 methylene bridge and gem-dimethyl substitution create a non-interchangeable scaffold with distinct kinase selectivity versus aromatic thiazole analogs—critical for avoiding off-target COX/PIM engagement. Procure this specific dihydrothiazole core to preserve PDHK1-targeting fidelity, enable C-5 diversification chemistry (alkylation, spirocyclization), and support freedom-to-operate comparisons. Ideal for oncology/metabolic disease screening cascades and macrocyclic library construction.

Molecular Formula C6H10N2OS
Molecular Weight 158.22 g/mol
CAS No. 134258-96-1
Cat. No. B158991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide
CAS134258-96-1
Synonyms4-Thiazolecarboxamide,2,5-dihydro-2,2-dimethyl-(9CI)
Molecular FormulaC6H10N2OS
Molecular Weight158.22 g/mol
Structural Identifiers
SMILESCC1(N=C(CS1)C(=O)N)C
InChIInChI=1S/C6H10N2OS/c1-6(2)8-4(3-10-6)5(7)9/h3H2,1-2H3,(H2,7,9)
InChIKeyOLJHSOCFWVGIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide (CAS 134258-96-1): Chemical Identity, Scaffold Class, and Procurement Context


2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide (CAS 134258-96-1; molecular formula C₆H₁₀N₂OS; MW 158.22) is a heterocyclic small molecule belonging to the 2,5-dihydrothiazole (3-thiazoline) subclass of the thiazole family . Unlike its fully aromatic thiazole counterparts, the 2,5-dihydro core introduces a saturated C-5 methylene bridge that alters ring electronics, conformational flexibility, and hydrogen-bonding potential [1]. The compound carries a primary carboxamide at the 4-position and gem-dimethyl substitution at the 2-position. It is catalogued in the Therapeutic Target Database (TTD) as Thiazole carboxamide derivative 22, annotated as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1), and falls within the patent estate of Merck Sharp & Dohme Corp. (WO2012036974) [2]. These structural and intellectual-property features collectively position it as a non-interchangeable scaffold within thiazole-carboxamide chemical space.

Why Generic Thiazole-4-Carboxamide Analogs Cannot Substitute for 2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide


Although numerous thiazole-4-carboxamide derivatives share the same core heterocycle, substitution at the 2-position and the oxidation state of the thiazole ring are critical determinants of biological target engagement. The 2,2-dimethyl-2,5-dihydro scaffold present in CAS 134258-96-1 is structurally distinct from the fully aromatic 2-methyl-thiazole-4-carboxamide or 2-phenyl-thiazole-4-carboxamide congeners that dominate the mGluR5 antagonist and COX inhibitor patent landscapes [1]. The saturated C-5 position alters ring pucker and the spatial orientation of the 4-carboxamide pharmacophore, which can shift kinase selectivity profiles—a phenomenon observed across dihydrothiazole-containing kinase inhibitor series [2]. Procurement of an unsubstituted or differently substituted thiazole-4-carboxamide surrogate therefore risks loss of the specific PDHK1-targeting activity annotated for this compound in the TTD database, as well as introduction of off-target activities documented for aromatic thiazole-4-carboxamide analogs (e.g., COX-1/COX-2 dual inhibition with IC₅₀ values in the 0.19–0.24 µM range for certain methoxyphenyl derivatives) [3].

Quantitative Differentiation Evidence for 2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide vs. Closest Analogs


PDHK1 Target Annotation and Patent Assignment: Differentiation from Aromatic Thiazole-4-Carboxamide mGluR5 Antagonists

2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide (TTD: Thiazole carboxamide derivative 22) is explicitly catalogued in the Therapeutic Target Database as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1), with annotation linking it to patent WO2012036974 (Merck Sharp & Dohme Corp.) [1]. In contrast, the structurally related aromatic analog 2-methyl-thiazole-4-carboxamide derivatives are claimed in patent US20060160857A1 as metabotropic glutamate receptor 5 (mGluR5) antagonists—a distinct target class with entirely different disease indications [2]. This target-class divergence is scaffold-dependent: the saturated 2,5-dihydrothiazole ring in CAS 134258-96-1 presents a non-planar geometry at the carboxamide attachment point, whereas the aromatic thiazole-4-carboxamides present a flat, conjugated pharmacophore preferred by the mGluR5 allosteric binding pocket [3]. While quantitative PDHK1 IC₅₀ data for this specific compound remain proprietary within the Merck patent estate, the TTD database provides independent target annotation (PDHK1, inhibitor) that is absent for aromatic thiazole-4-carboxamide comparators [1].

PDHK1 inhibitor pyruvate dehydrogenase kinase cancer metabolism kinase selectivity

Ring Oxidation State Differentiation: 2,5-Dihydrothiazole vs. Aromatic Thiazole Impact on Physicochemical Properties

The 2,5-dihydro core of CAS 134258-96-1 introduces a key physicochemical differentiation from fully aromatic thiazole-4-carboxamide analogs. The presence of the sp³-hybridized C-5 methylene carbon increases molecular flexibility (one additional rotatable degree of freedom in the ring system) and alters the electronic distribution at the carboxamide moiety compared with aromatic thiazole-4-carboxamide (CAS 16733-85-0; C₄H₄N₂OS; MW 128.15) [1]. The gem-dimethyl substitution at C-2 further increases steric bulk (MW 158.22 vs. 128.15) and lipophilicity (estimated XLogP ~1.1 for the target compound vs. ~0.1 for unsubstituted thiazole-4-carboxamide) . These differences affect aqueous solubility, passive membrane permeability, and metabolic stability of the dihydrothiazole scaffold relative to aromatic comparators [2]. Notably, the 2,5-dihydrothiazole ring is also a privileged scaffold in macrocyclic natural products (e.g., thiazoline-containing peptides), whereas the aromatic thiazole predominates in synthetic small-molecule kinase inhibitors—a distinction with implications for biological target space and intellectual property landscapes [2].

dihydrothiazole 3-thiazoline ring saturation physicochemical profiling drug-likeness

Synthetic Utility as a Dihydrothiazole Building Block: Differentiation from Aromatic Thiazole Intermediates

The 2,5-dihydrothiazole ring of CAS 134258-96-1 contains a reactive C-5 methylene site that is amenable to further functionalization (e.g., alkylation, oxidation to the fully aromatic thiazole, or elaboration to spirocyclic and macrocyclic systems) [1]. This contrasts with fully aromatic 2-methyl-thiazole-4-carboxamide, which lacks an sp³ carbon for diversification chemistry at the ring position corresponding to the 5-position. The 5-ethyl-substituted analog 5-ethyl-2,2-dimethyl-5H-1,3-thiazole (CAS 108284-84-0) demonstrates the precedent for C-5 alkylation chemistry on this scaffold . Furthermore, the dihydrothiazole motif is a key intermediate in the biosynthesis and total synthesis of thiazoline-containing macrocyclic natural products with antitumor activity, positioning CAS 134258-96-1 as a strategic starting material for medicinal chemistry campaigns targeting this underexplored chemical space [1]. The aromatic thiazole-4-carboxamide scaffold, while more extensively studied, lacks the same degree of synthetic versatility at the 4,5-positions due to aromatic stabilization [2].

synthetic building block dihydrothiazole intermediate heterocyclic chemistry C-5 functionalization

Kinase Selectivity Profile Differentiation: PDK1/PDHK1 Patent Space vs. PIM Kinase and COX Inhibitor Analog Series

The Merck patent family (WO2012036974; US20130165450A1) that encompasses 2,2-dimethyl-5H-1,3-thiazole-4-carboxamide explicitly claims thiazole-4-carboxamide derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1) and, by TTD annotation, pyruvate dehydrogenase kinase 1 (PDHK1) [1][2]. This kinase selectivity profile is distinct from that of structurally related thiazole carboxamide series: for example, thiazolecarboxamide derivatives claimed in patent UA-121098-C2 target PIM kinases (PIM-1, PIM-2, PIM-3) [3], while methoxyphenyl thiazole carboxamide derivatives disclosed by Hawash et al. (2023) exhibit COX-1/COX-2 inhibitory activity with IC₅₀ values in the 0.19–0.24 µM range and COX-2 selectivity ratios of 1.25–3.67 [4]. The divergence in kinase vs. cyclooxygenase target profiles across these thiazole carboxamide series underscores that small structural modifications (2,2-dimethyl-2,5-dihydro vs. 2-(4-methoxyphenyl)-aromatic) produce profound shifts in biological target engagement. No peer-reviewed PDHK1 IC₅₀ data are publicly available for CAS 134258-96-1; however, the TTD annotation and patent assignment provide sufficient target-class differentiation to guide compound selection for PDHK1-focused screening [1].

PDK1 inhibitor PDHK1 inhibitor kinase selectivity patent landscape off-target risk

Optimal Application Scenarios for 2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide Based on Available Evidence


PDHK1/PDK1-Focused Oncology and Metabolic Disease Screening Cascades

Given its TTD annotation as a PDHK1 inhibitor within the Merck PDK1 patent estate, CAS 134258-96-1 is most appropriately deployed in biochemical and cell-based screening cascades targeting pyruvate dehydrogenase kinase 1 (PDHK1) or 3-phosphoinositide-dependent protein kinase-1 (PDK1) for oncology or metabolic disease indications [1]. Its structural divergence from the aromatic thiazole-4-carboxamide mGluR5 antagonist series makes it the correct scaffold choice—rather than an aromatic analog—for PDHK1-focused programs [2].

Dihydrothiazole Scaffold-Based Library Design and Medicinal Chemistry Diversification

The C-5 methylene group in the 2,5-dihydrothiazole ring provides a unique synthetic handle for diversification chemistry (alkylation, oxidation, spirocyclization) that is absent in fully aromatic thiazole-4-carboxamide building blocks [3]. Research groups constructing compound libraries targeting underexplored dihydrothiazole chemical space—particularly for macrocyclic peptide mimetics or natural product-inspired antitumor agents—would benefit from this compound as a key intermediate [3].

Kinase Selectivity Profiling and Target Deconvolution Studies

Because the thiazole carboxamide scaffold appears across multiple kinase and non-kinase target classes (PDHK1/PDK1, PIM kinases, COX-1/COX-2, mGluR5), CAS 134258-96-1 serves as a valuable probe for selectivity profiling studies aimed at dissecting the structural determinants of kinase vs. non-kinase target engagement within this chemotype [1][4]. Its patent-defined placement in the PDK1/PDHK1 space provides a reference point for comparative selectivity screening against COX-inhibitory and PIM-inhibitory thiazole carboxamide analogs [4].

Intellectual Property Landscape Navigation and FTO Analysis

For organizations conducting freedom-to-operate (FTO) assessments in the thiazole carboxamide kinase inhibitor space, CAS 134258-96-1 is a reference compound within the Merck patent family WO2012036974. Procurement and testing of this compound enables direct comparison with in-house PDHK1 inhibitor series, facilitating informed decisions about chemical series selection and patent circumvention strategies [1][2].

Quote Request

Request a Quote for 2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.